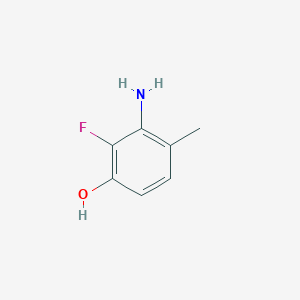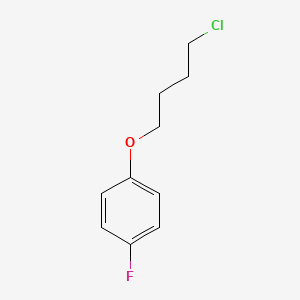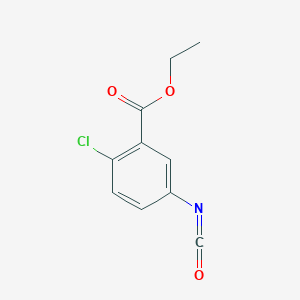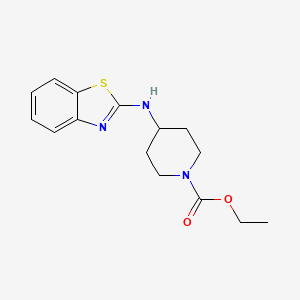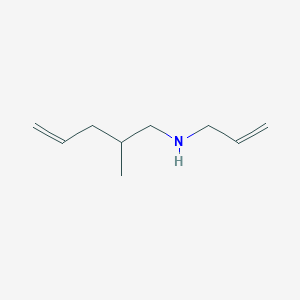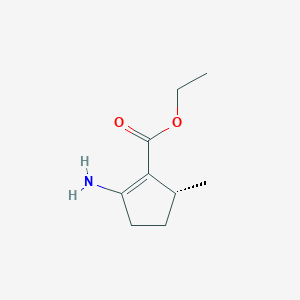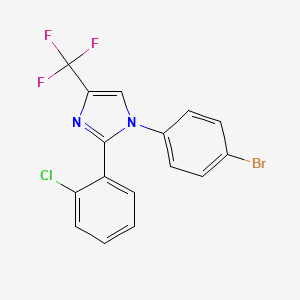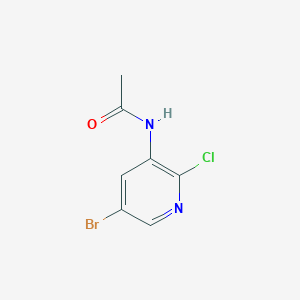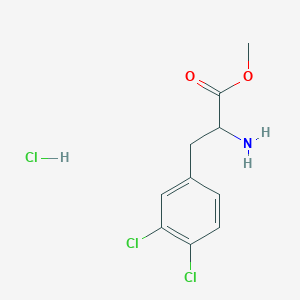
H-Phe(3,4-DiCl)-OMe.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Phe(3,4-DiCl)-OMeHCl is a chemical compound with a complex structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe(3,4-DiCl)-OMe.HCl typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dichlorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
H-Phe(3,4-DiCl)-OMe.HCl can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
H-Phe(3,4-DiCl)-OMe.HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which H-Phe(3,4-DiCl)-OMe.HCl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3,4-dichloro-phenyl)-propionic acid
- 2-Amino-3-(3,4-dichloro-phenyl)-propionic acid ethyl ester
- 2-Amino-3-(3,4-dichloro-phenyl)-propionic acid isopropyl ester
Uniqueness
What sets H-Phe(3,4-DiCl)-OMe.HCl apart from similar compounds is its specific ester group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H12Cl3NO2 |
|---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
methyl 2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H |
InChI Key |
NOTFEHXAVUQWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B8673621.png)
